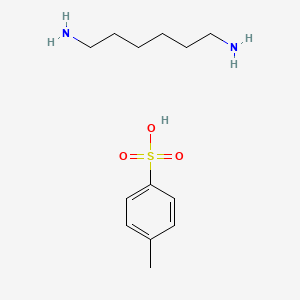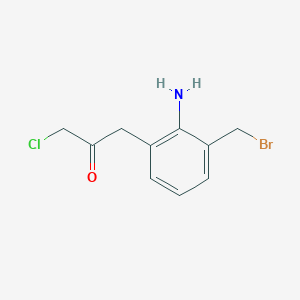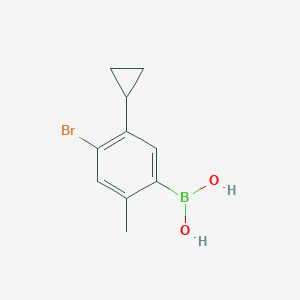
(4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a brominated phenyl ring, which also contains cyclopropyl and methyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed borylation reactions, where a brominated phenyl compound is treated with a boron reagent such as bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
On an industrial scale, the production of (4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, thereby optimizing the efficiency of the synthesis .
化学反应分析
Types of Reactions
(4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, which facilitate the deprotonation of the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation of the boronic acid group.
科学研究应用
(4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which (4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
4-Bromophenylboronic Acid: Similar in structure but lacks the cyclopropyl and methyl substituents.
4-(Methylthio)phenylboronic Acid: Contains a methylthio group instead of the cyclopropyl and methyl groups.
Uniqueness
(4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl substituents on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. These substituents can also affect the compound’s physical properties, such as solubility and stability .
属性
分子式 |
C10H12BBrO2 |
|---|---|
分子量 |
254.92 g/mol |
IUPAC 名称 |
(4-bromo-5-cyclopropyl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BBrO2/c1-6-4-10(12)8(7-2-3-7)5-9(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |
InChI 键 |
SHXJIQOITKGPBP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1C)Br)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


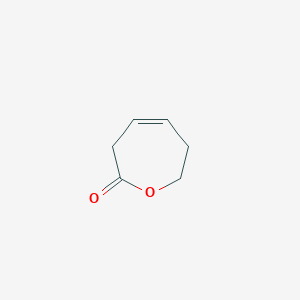
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)

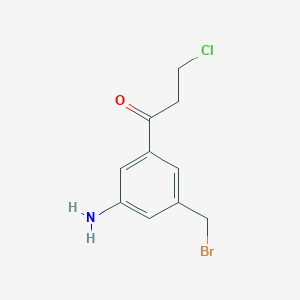
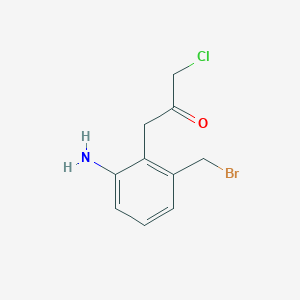
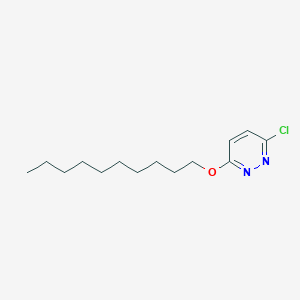
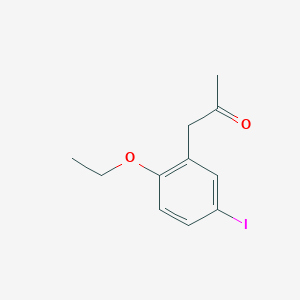

![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)
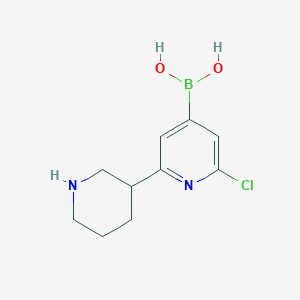

![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
